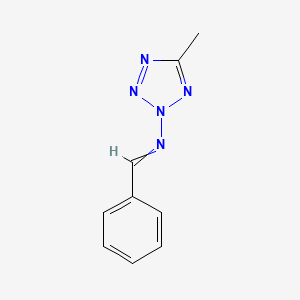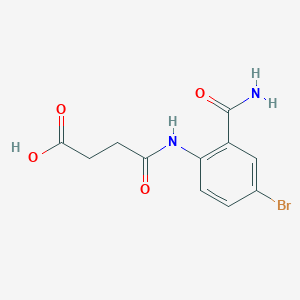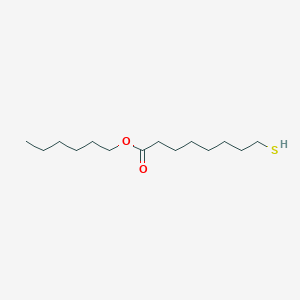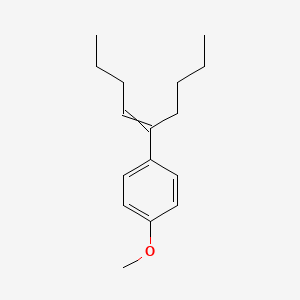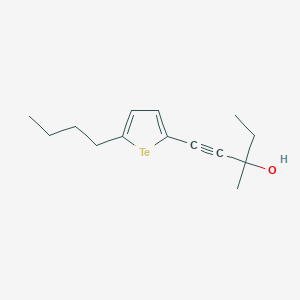
1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol is an organotellurium compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol typically involves the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of a suitable dihalide with sodium telluride.
Alkylation: The butyl group can be introduced via an alkylation reaction using butyl halide.
Alkyne Addition: The alkyne group can be added through a Sonogashira coupling reaction between an aryl halide and a terminal alkyne.
Hydroxylation: The hydroxyl group can be introduced via a hydroboration-oxidation reaction.
Industrial Production Methods
Industrial production methods for organotellurium compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of specialized catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield telluroxides, while substitution reactions can produce various functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organotellurium compounds.
Biology: Organotellurium compounds have shown potential as antioxidants and enzyme inhibitors.
Medicine: Research is ongoing into the potential use of organotellurium compounds in drug development, particularly for their anticancer and antimicrobial properties.
Industry: These compounds can be used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol involves its interaction with molecular targets and pathways. The tellurium atom can interact with biological molecules, potentially inhibiting enzymes or modulating redox reactions. The specific pathways involved depend on the biological context and the compound’s structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Phenyltellurophen-2-yl)-3-methylpent-1-yn-3-ol: Similar structure but with a phenyl group instead of a butyl group.
1-(5-Methyltellurophen-2-yl)-3-methylpent-1-yn-3-ol: Similar structure but with a methyl group instead of a butyl group.
1-(5-Ethyltellurophen-2-yl)-3-methylpent-1-yn-3-ol: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
920977-20-4 |
|---|---|
Formule moléculaire |
C14H20OTe |
Poids moléculaire |
331.9 g/mol |
Nom IUPAC |
1-(5-butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C14H20OTe/c1-4-6-7-12-8-9-13(16-12)10-11-14(3,15)5-2/h8-9,15H,4-7H2,1-3H3 |
Clé InChI |
CHLNQYWXIDGXHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C([Te]1)C#CC(C)(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


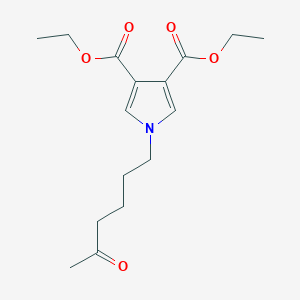
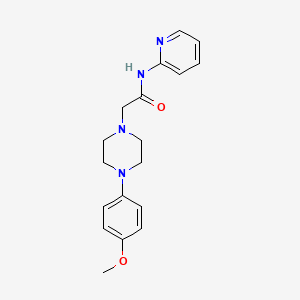


![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)
![5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14181947.png)
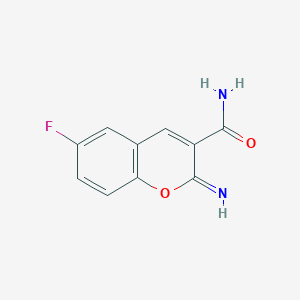
![[3-(Benzyloxy)undec-1-en-1-yl]benzene](/img/structure/B14181962.png)
![[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene](/img/structure/B14181966.png)
![(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14181977.png)
